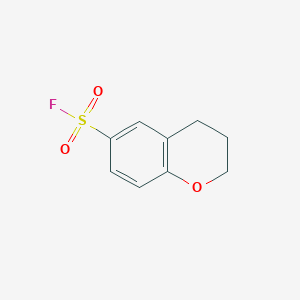
2-Butyl-2-(chloromethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-(chloromethyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-(chloromethyl)oxolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the halocyclization of alcohols, where an alcohol precursor undergoes intramolecular cyclization in the presence of a halogenating agent . This method ensures the formation of the oxolane ring with the chloromethyl group attached.
Industrial Production Methods
Industrial production of this compound may involve large-scale halocyclization processes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to ensure efficient production. The compound is then purified using techniques like distillation or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-2-(chloromethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve mild temperatures and solvents like ethanol or acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a carboxylic acid or ketone derivative .
Aplicaciones Científicas De Investigación
2-Butyl-2-(chloromethyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of oxolane derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2-Butyl-2-(chloromethyl)oxolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-2-(chloromethyl)oxirane: Similar in structure but with an oxirane ring instead of an oxolane ring.
2-[2-(chloromethyl)butyl]oxolane: Another oxolane derivative with a different substitution pattern.
Uniqueness
2-Butyl-2-(chloromethyl)oxolane is unique due to its specific ring structure and the presence of the chloromethyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and its potential use in diverse fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C9H17ClO |
|---|---|
Peso molecular |
176.68 g/mol |
Nombre IUPAC |
2-butyl-2-(chloromethyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-2-3-5-9(8-10)6-4-7-11-9/h2-8H2,1H3 |
Clave InChI |
ATYQTHVLQRYLQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCCO1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)
![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)




![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)



